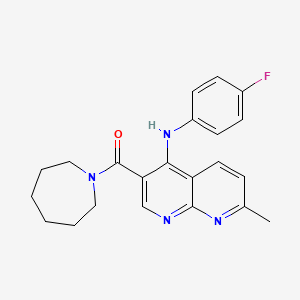

Azepan-1-yl(4-((4-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, including the formation of intermediate compounds, use of catalysts, and specific reaction conditions. For compounds related to "Azepan-1-yl(4-((4-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone," efficient and environmentally friendly synthesis methods have been developed. For example, Jing et al. (2018) described a highly efficient synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones through UV light irradiation, which might be relevant for synthesizing similar compounds (Jing et al., 2018).

Molecular Structure Analysis

Understanding the molecular structure is crucial for assessing a compound's reactivity, stability, and potential interactions. Studies like those by Yépes et al. (2013) provide insights into the molecular structure through X-ray diffraction, highlighting how specific atomic arrangements contribute to the compound's properties (Yépes et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving "Azepan-1-yl(4-((4-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone" and its analogs can be complex, involving various mechanisms and outcomes. For instance, the work by Nakajima et al. (2012) on azepane isomers of AM-2233 and AM-1220 demonstrates the potential for identifying and characterizing new compounds through detailed chemical analysis (Nakajima et al., 2012).

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystalline structure, are essential for its characterization and application. Research by Huang et al. (2021) on the synthesis, crystal structure, and DFT study of related compounds provides valuable data on these aspects, illustrating the importance of comprehensive physical analysis (Huang et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are fundamental for understanding and applying "Azepan-1-yl(4-((4-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone." Investigations into related compounds, such as those by Kareem and Hadi (2020), shed light on the chemical behavior and interactions of such molecules (Kareem & Hadi, 2020).

Scientific Research Applications

Chemical Analysis and Identification

- Identification in Designer Drugs : Azepane derivatives, including similar compounds to Azepan-1-yl(4-((4-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone, have been identified in designer drugs. Techniques like liquid chromatography–mass spectrometry and nuclear magnetic resonance spectroscopy are used for their analysis and identification (Nakajima et al., 2012).

Biological Activity and Pharmacological Potential

Protein Kinase B (PKB) Inhibition : Novel azepane derivatives have shown inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA), indicating potential pharmacological applications. Structural modifications of these compounds have been explored to improve plasma stability and biological activity (Breitenlechner et al., 2004).

Potential in Cancer Treatment : A related naphthyridine derivative exhibited significant anticancer activity in human melanoma cells. It induced necroptosis and apoptosis in these cells, suggesting a potential role in melanoma treatment (Kong et al., 2018).

Antibacterial Properties : Certain naphthyridone and quinolone derivatives, which are structurally related to Azepan-1-yl derivatives, have shown potent antibacterial activities against various bacterial strains, suggesting potential use in developing new antibacterial agents (Kuramoto et al., 2003).

Synthetic and Chemical Applications

In Chemical Synthesis : Azepane derivatives have been utilized in various chemical syntheses, such as the preparation of trans-4,5-disubstituted cyclopentenones, highlighting their importance in synthetic chemistry (Reddy et al., 2012).

Photolysis Studies : The photolyses of aryl azides with electron-withdrawing substituents, including azepines, have been studied, contributing to the understanding of chemical behavior under specific conditions (Purvis et al., 1984).

properties

IUPAC Name |

azepan-1-yl-[4-(4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O/c1-15-6-11-18-20(26-17-9-7-16(23)8-10-17)19(14-24-21(18)25-15)22(28)27-12-4-2-3-5-13-27/h6-11,14H,2-5,12-13H2,1H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNNUFVSPINFPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)F)C(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B2496274.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2496277.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2496284.png)

![8-((2-Fluorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2496289.png)

![N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2496290.png)